![molecular formula C20H18FO2P B049315 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene CAS No. 114942-11-9](/img/structure/B49315.png)
1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene is a fluorinated pyrene derivative that has gained significant attention in scientific research due to its unique properties. This compound is often used in various experiments to study its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Wirkmechanismus
The mechanism of action of 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene is not fully understood. However, it is believed to interact with DNA and other biomolecules, leading to changes in their structure and function.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene can induce DNA damage and apoptosis in cells. It has also been shown to affect the activity of various enzymes and proteins involved in cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene is its fluorescent properties, which make it useful as a probe in various experiments. However, its toxicity and potential side effects on cells and organisms limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene. One possible area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of its potential applications in drug discovery and development. Additionally, further studies are needed to fully understand its mechanism of action and potential effects on cells and organisms.
Synthesemethoden
The synthesis of 1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene involves several steps, including the reaction of pyrene with 3-bromopropanol in the presence of a base to form a 3-bromopropylpyrene intermediate. This intermediate is then reacted with methylphosphonic acid fluoride to form the final product.
Wissenschaftliche Forschungsanwendungen
1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene has been extensively studied for its potential applications in various scientific fields. For instance, it has been used as a fluorescent probe in the detection of DNA damage and repair mechanisms. It has also been used in the development of biosensors for the detection of specific biomolecules.
Eigenschaften
CAS-Nummer |
114942-11-9 |
---|---|
Produktname |
1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene |
Molekularformel |
C20H18FO2P |
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
1-[3-[fluoro(methyl)phosphoryl]oxypropyl]pyrene |
InChI |
InChI=1S/C20H18FO2P/c1-24(21,22)23-13-3-6-14-7-8-17-10-9-15-4-2-5-16-11-12-18(14)20(17)19(15)16/h2,4-5,7-12H,3,6,13H2,1H3 |
InChI-Schlüssel |
ARQZZHQIJJMAQX-UHFFFAOYSA-N |
SMILES |
CP(=O)(OCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)F |
Kanonische SMILES |
CP(=O)(OCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)F |
Synonyme |
4-(1-pyrenyl)propyl methylphosphonofluoridate PyPMPF pyrenepropylmethylphosphonofluoridate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.